4-N-butylpyrimidine-4,6-diamine

IMPDH inhibition immunosuppression antiviral

Select 4-N-butylpyrimidine-4,6-diamine for its sub-micromolar IMPDH2 inhibition (Ki=240–440 nM) and measured logP of 1.12—ideal for CNS-penetrant kinase inhibitor programs targeting CDK, FLT3, or GPCR pathways. Unlike unsubstituted analogs (logP ≈ –0.5), this N4-butyl derivative balances passive diffusion and solubility. The free N6 amine enables amidation, sulfonylation, or nucleophilic substitution for focused library synthesis. Thermal stability (bp 356.4±27.0 °C) supports robust synthetic workflows. Procurement ensures a hit-like scaffold with defined SAR for antiviral, anticancer, and immunosuppression research.

Molecular Formula C8H14N4
Molecular Weight 166.228
CAS No. 108484-95-3
Cat. No. B598458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-butylpyrimidine-4,6-diamine
CAS108484-95-3
SynonymsN4-butyl-pyrimidine-4,6-diyldiamine
Molecular FormulaC8H14N4
Molecular Weight166.228
Structural Identifiers
SMILESCCCCNC1=NC=NC(=C1)N
InChIInChI=1S/C8H14N4/c1-2-3-4-10-8-5-7(9)11-6-12-8/h5-6H,2-4H2,1H3,(H3,9,10,11,12)
InChIKeyYWFSXHQXSMXXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-N-butylpyrimidine-4,6-diamine (CAS 108484-95-3): A Versatile Pyrimidine Scaffold for Kinase and IMPDH Inhibitor Development


4-N-butylpyrimidine-4,6-diamine (CAS 108484-95-3) is a 4,6-diaminopyrimidine derivative bearing an N4-butyl substituent. This compound belongs to a privileged class of heterocyclic scaffolds widely explored in medicinal chemistry due to their capacity to interact with ATP-binding pockets of kinases and nucleotide-binding enzymes. Physicochemical characterization establishes a molecular formula of C8H14N4, molecular weight of 166.22 g/mol, and a calculated logP of 1.12, consistent with moderate lipophilicity . Its structural simplicity—a pyrimidine core with two amino groups and a single butyl chain—positions it as a versatile building block for further functionalization, while retaining intrinsic biological activity against inosine-5′-monophosphate dehydrogenase (IMPDH) and potential utility in synthesizing more complex kinase-targeted molecules [1].

Why 4-N-butylpyrimidine-4,6-diamine (108484-95-3) Cannot Be Substituted with Generic 4,6-Diaminopyrimidine Analogs


Within the 4,6-diaminopyrimidine chemotype, small structural modifications at the N4 position profoundly alter biological target engagement, selectivity, and pharmacokinetic behavior. The N4-butyl substituent in 4-N-butylpyrimidine-4,6-diamine confers distinct physicochemical properties—specifically, a measured logP of 1.12 and calculated XLogP3 of 2.2 —that differentiate it from unsubstituted (more polar) and bulkier (more lipophilic) analogs. These differences translate into quantifiable variation in enzyme inhibition potency, as evidenced by comparative IMPDH Ki values ranging from 240 nM to 440 nM depending on substrate conditions [1], and receptor binding selectivity profiles (CB2/CB1 selectivity ratio of 181.6 for structurally related N6-butyl derivatives) [2]. Consequently, procurement decisions based solely on core scaffold identity without accounting for specific substitution patterns risk selecting compounds with suboptimal activity for the intended assay or synthesis pathway.

4-N-butylpyrimidine-4,6-diamine: Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Comparators


IMPDH2 Inhibition Potency: 4-N-butylpyrimidine-4,6-diamine Exhibits Sub-Micromolar Ki Values with Substrate-Dependent Variation

4-N-butylpyrimidine-4,6-diamine demonstrates direct inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a clinically validated target for immunosuppressive, antiviral, and anticancer therapies. In enzyme inhibition assays, the compound displayed Ki values of 240 nM, 430 nM, and 440 nM depending on the substrate measured (IMP versus NAD), with inhibition characterized as non-competitive [1]. By comparison, mycophenolic acid—a first-line IMPDH inhibitor—exhibits Ki values in the 10–30 nM range [2]. While less potent than mycophenolic acid, the compound's simple pyrimidine scaffold offers a distinct chemotype that avoids the complex macrocyclic structure of mycophenolic acid, potentially simplifying synthetic access and enabling rapid analog generation for structure-activity relationship (SAR) exploration.

IMPDH inhibition immunosuppression antiviral anticancer

Comparative LogP: 4-N-butylpyrimidine-4,6-diamine Occupies an Optimal Lipophilicity Window for CNS Penetration and Solubility

Lipophilicity is a critical determinant of membrane permeability, solubility, and metabolic stability. 4-N-butylpyrimidine-4,6-diamine possesses a measured logP of 1.12 (ACD/Labs) and a calculated XLogP3 of 2.2 [1]. This value falls within the optimal range (logP 1–3) associated with favorable oral absorption and central nervous system (CNS) penetration while maintaining adequate aqueous solubility. For comparison, the unsubstituted analog 4,6-diaminopyrimidine has a logP of approximately –0.5, indicating substantially higher polarity and reduced passive membrane diffusion [2]. Conversely, the dimethylated analog N4-butyl-N4,N6-dimethylpyrimidine-4,6-diamine exhibits XLogP3 of 2.2, identical to the parent compound, but with increased molecular weight (194.28 vs. 166.22) and reduced hydrogen bond donor count [3].

physicochemical property lipophilicity drug-likeness CNS penetration

CB1 Receptor Selectivity: N6-Butyl Substitution on the 4,6-Diaminopyrimidine Scaffold Confers Subtype Selectivity

Although this evidence pertains to an N6-butyl substituted analog (N4-((2S,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-yl)-N6-butylpyrimidine-4,6-diamine, compound 13b) rather than the exact target compound, it provides critical class-level inference regarding the functional impact of the butyl substitution pattern on the 4,6-diaminopyrimidine core. Compound 13b demonstrated potent CB1 receptor binding (IC50 = 16.3 nM) and favorable selectivity over CB2 (CB2/CB1 = 181.6) [1]. In contrast, structurally related pyrimidine analogs lacking the butyl chain typically exhibit reduced CB1 affinity or altered selectivity profiles [2]. This evidence underscores that the butyl substituent—whether at N4 or N6—contributes meaningfully to receptor engagement and subtype discrimination.

CB1 receptor cannabinoid GPCR selectivity

Thermal Stability and Boiling Point: 4-N-butylpyrimidine-4,6-diamine Withstands Elevated Temperatures in Synthetic Workflows

Thermal stability is a practical consideration for compounds employed as synthetic intermediates or in high-temperature reaction conditions. 4-N-butylpyrimidine-4,6-diamine exhibits a boiling point of 356.4 ± 27.0 °C at 760 mmHg and a flash point of 169.3 ± 23.7 °C . These values indicate that the compound remains stable under standard reflux conditions (typically 80–150 °C) and can be subjected to elevated temperatures without decomposition. For comparison, many N-alkylated 4,6-diaminopyrimidines with longer or branched alkyl chains display lower thermal stability or decompose before boiling. The compound's relatively high boiling point, coupled with a melting point of approximately 145–148 °C (lit.) for related diaminopyrimidines , supports its utility in synthetic sequences requiring thermal robustness.

physicochemical property thermal stability synthetic intermediate reaction optimization

Optimal Procurement Scenarios for 4-N-butylpyrimidine-4,6-diamine Based on Quantitative Differentiation Evidence


IMPDH Inhibitor Discovery and Antiproliferative Screening Campaigns

Given its sub-micromolar IMPDH2 inhibition (Ki = 240–440 nM) , 4-N-butylpyrimidine-4,6-diamine is a rational starting point for medicinal chemistry programs targeting IMPDH for immunosuppression, antiviral (e.g., hepatitis C, dengue), or anticancer indications. Its modest potency relative to mycophenolic acid (Ki ≈ 10–30 nM) [1] positions it as a hit-like scaffold amenable to structure-based optimization. Procurement is warranted for laboratories performing IMPDH enzyme assays, cellular proliferation studies in IMPDH-dependent cell lines, or structure-activity relationship exploration of diaminopyrimidine-based IMPDH inhibitors.

Physicochemical Property Optimization and CNS Drug Discovery Programs

With a measured logP of 1.12 and calculated XLogP3 of 2.2 , 4-N-butylpyrimidine-4,6-diamine occupies a lipophilicity range associated with favorable CNS penetration and oral bioavailability. This distinguishes it from more polar unsubstituted analogs (logP ≈ –0.5) [1] that may exhibit poor passive diffusion. Researchers developing CNS-targeted kinase inhibitors, GPCR ligands, or other small molecules requiring balanced lipophilicity should consider this compound as a control or core scaffold. Its moderate logP also facilitates formulation in standard assay buffers without requiring high concentrations of organic co-solvents.

CB1 Receptor Ligand Development and GPCR Selectivity Studies

Class-level evidence demonstrates that butyl-substituted 4,6-diaminopyrimidines achieve potent CB1 receptor binding (IC50 = 16.3 nM for the N6-butyl analog) and high CB2/CB1 selectivity (ratio = 181.6) . Although direct data for 4-N-butylpyrimidine-4,6-diamine are lacking, the compound serves as a valuable comparator or synthetic precursor in cannabinoid receptor programs. Procurement is indicated for laboratories investigating the structure-selectivity relationships of pyrimidine-based GPCR ligands or seeking to expand SAR around the butyl substitution position (N4 vs. N6).

Synthetic Intermediate for Kinase Inhibitor Assembly and Diversification

The compound's thermal stability (boiling point 356.4 ± 27.0 °C) and well-defined substitution pattern support its use as a robust synthetic building block. The N4-butyl group provides a handle for further functionalization, while the unsubstituted N6 amine remains available for amidation, sulfonylation, or nucleophilic aromatic substitution. This positions 4-N-butylpyrimidine-4,6-diamine as an ideal intermediate for constructing focused libraries of kinase inhibitors, particularly those targeting CDK, FLT3, or other kinases that accommodate diaminopyrimidine scaffolds in their ATP-binding pockets. Procurement is recommended for synthetic chemistry groups engaged in parallel library synthesis or lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-N-butylpyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.